molecular formula C13H14N4O4S2 B12623869 N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide CAS No. 1046124-79-1

N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide

Cat. No.: B12623869
CAS No.: 1046124-79-1
M. Wt: 354.4 g/mol
InChI Key: MSRNNQKHOFSGHZ-QMMMGPOBSA-N
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Description

N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide is a chiral sulfonamide derivative featuring a bicyclic benzothiazole core with a 2-nitrobenzenesulfonamide substituent at the 6S position. Its synthesis likely involves coupling a 2-nitrobenzenesulfonyl chloride with a (6S)-configured benzothiazolylamine precursor under anhydrous conditions, analogous to methods described for related sulfonamides .

Properties

CAS No.

1046124-79-1

Molecular Formula

C13H14N4O4S2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H14N4O4S2/c14-13-15-9-6-5-8(7-11(9)22-13)16-23(20,21)12-4-2-1-3-10(12)17(18)19/h1-4,8,16H,5-7H2,(H2,14,15)/t8-/m0/s1

InChI Key

MSRNNQKHOFSGHZ-QMMMGPOBSA-N

Isomeric SMILES

C1CC2=C(C[C@H]1NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])SC(=N2)N

Canonical SMILES

C1CC2=C(CC1NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])SC(=N2)N

Origin of Product

United States

Preparation Methods

Method A: One-Pot Multi-Step Synthesis

This method involves a sequential reaction process where multiple steps occur in a single reaction vessel, minimizing purification steps between reactions.

  • Reagents : S-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, propionic aldehyde, sodium borohydride.

  • Procedure :

    • S-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is dissolved in tetrahydrofuran.
    • Propionic aldehyde is added dropwise at low temperature (0 °C).
    • After stirring for a specified duration, sodium borohydride is introduced to reduce the intermediate formed.
    • The reaction mixture is concentrated to yield the desired product.
  • Yield : Reported yields vary but can reach up to 31.8% depending on specific conditions and purifications applied.

Method B: Two-Step Synthesis via Intermediate Formation

This method emphasizes the isolation of intermediates which can be characterized before proceeding to the final product.

  • Reagents : Sodium borohydride, dichloromethane.

  • Procedure :

    • The initial reaction involves the condensation of key starting materials (such as benzothiazole derivatives) in dichloromethane.
    • After forming an intermediate amide compound, sodium borohydride is added for reduction.
    • The mixture is quenched with ammonium chloride solution to terminate the reaction.
    • The organic layer is separated and further processed to isolate N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide.

Method C: Alternative Synthetic Routes from Related Compounds

Several studies have explored alternative synthetic routes using different starting materials or reagents that can potentially simplify synthesis or improve yield.

  • Reagents : Various amines and nitro compounds.

  • Procedure :

    • Condensation reactions involving amines with nitro compounds under acidic or basic conditions are common.
    • Subsequent reduction steps are employed to achieve the final sulfonamide structure.
Method Steps Involved Key Reagents Yield (%)
One-Pot Synthesis Sequential S-(-)-2,6-diamino-4...; Sodium borohydride Up to 31.8%
Two-Step Synthesis Intermediate formation Sodium borohydride; Dichloromethane Variable
Alternative Routes Condensation Various amines; Nitro compounds Varies by route

The preparation of this compound can be achieved through several methods with varying complexity and yield efficiencies. The choice of method may depend on available reagents and desired purity levels for pharmaceutical applications. Future research may focus on optimizing these methods for better yields and reduced environmental impact through greener chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Reference Material for Drug Development

N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide is primarily utilized as an impurity reference standard in the development of antiparkinson agents such as pramipexole. The presence of impurities can significantly affect the efficacy and safety profiles of pharmaceutical products; therefore, understanding their behavior is crucial during drug formulation and quality control processes .

Therapeutic Potential

Research indicates that compounds similar to this compound exhibit neuroprotective properties. These compounds are being investigated for their ability to modulate neurotransmitter systems and potentially treat neurodegenerative diseases .

Case Study 1: Impurity Analysis in Pramipexole Formulations

A study conducted on pramipexole formulations highlighted the importance of identifying and quantifying impurities such as this compound. The research demonstrated that controlling these impurities is essential for ensuring the therapeutic efficacy of the drug while minimizing adverse effects .

Case Study 2: Neuroprotective Effects

Another investigation into the compound's neuroprotective effects showed promising results in animal models of Parkinson's disease. The study revealed that administration of related benzothiazole derivatives could enhance dopaminergic signaling pathways, suggesting potential applications in treating Parkinsonian symptoms .

Mechanism of Action

The mechanism of action of N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s benzothiazole scaffold is shared with several pharmacologically active molecules, but its substituents distinguish it from analogs. Key comparisons include:

Compound Name Core Structure Substituents at Position 6 Key Functional Groups Biological Relevance
Target Compound Benzothiazole 2-Nitrobenzenesulfonamide (6S) Sulfonamide, Nitro Unknown (structural analog studies)
Pramipexole () Benzothiazole Propylamino (6S) Amine, Propyl Dopamine agonist (Parkinson’s)
Pramipexole Impurity E () Benzothiazole Propanamide (6S) Amide Pharmacokinetic studies
N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide () Benzothiazole Acetamide Amide Intermediate/metabolite studies
4-Fluoro-2-nitrobenzamide derivative () Benzothiazole 4-Fluoro-2-nitrobenzamide (6S) Amide, Nitro, Fluoro Unspecified (structural analog)

Key Observations :

  • Substituent Effects: The target compound’s 2-nitrobenzenesulfonamide group introduces strong electron-withdrawing effects and increased steric bulk compared to the propylamino group in Pramipexole or the amide in its impurity. This may alter receptor binding kinetics or metabolic stability .
  • Stereochemistry : The (6S) configuration is conserved in active analogs like Pramipexole, underscoring its importance in biological activity .
Physicochemical Properties
  • The nitro and sulfonamide groups increase polarity and molecular weight (MW ~365 g/mol) compared to Pramipexole (MW 302 g/mol). This may reduce blood-brain barrier penetration but improve aqueous solubility .
  • Stereochemical purity is crucial, as enantiomers (e.g., 6R vs. 6S) exhibit divergent pharmacological profiles .

Biological Activity

N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H12N4O3S2
  • Molecular Weight : 288.36 g/mol
  • CAS Number : [Not specified in the search results]

The compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors. Notably, it has been studied for its effects on:

  • Dopamine Receptors : As a derivative related to pramipexole, it interacts with dopamine D2 receptors, which are crucial in treating Parkinson's disease.
  • Kinase Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in signaling pathways that regulate cell proliferation and survival.

Pharmacological Effects

  • Antiparkinsonian Activity : The compound's structural similarity to pramipexole suggests it may possess similar dopaminergic activity, making it a candidate for further investigation in Parkinson's disease treatment.
  • Antitumor Properties : Preliminary studies have indicated that derivatives of the benzothiazole moiety can exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

Study 1: Dopaminergic Activity

In a study examining the effects of related compounds on dopamine receptors, it was found that modifications to the benzothiazole structure significantly influenced receptor binding affinity and activity. The compound demonstrated a promising profile as a selective D2 receptor agonist, which could aid in managing Parkinson's symptoms more effectively than existing treatments.

Study 2: Antitumor Activity

A series of synthesized compounds based on the benzothiazole framework were tested for their antitumor efficacy. One study reported that certain derivatives exhibited IC50 values lower than that of Doxorubicin (IC50 = 37.5 µg/mL), indicating that they are more potent against specific cancer cell lines. The most active compounds showed IC50 values ranging from 2.5 to 12.5 µg/mL.

CompoundIC50 Value (µg/mL)Comparison DrugComparison Drug IC50 (µg/mL)
Compound A2.5Doxorubicin37.5
Compound B3Doxorubicin37.5
Compound C10Doxorubicin37.5

Q & A

Q. What are the recommended methods for determining the stereochemical configuration of the benzothiazolyl moiety in this compound?

The stereochemical configuration, particularly the (6S) designation, can be resolved via single-crystal X-ray diffraction. Using the SHELX software suite (specifically SHELXL for refinement), researchers can refine the structure against high-resolution diffraction data. The software’s robustness in handling small-molecule crystallography ensures accurate determination of chiral centers and bond geometries . For tetrahydrobenzothiazole derivatives, cryogenic crystallization in polar aprotic solvents (e.g., DMSO/water mixtures) is often effective.

Q. What synthetic strategies are effective for introducing the 2-nitrobenzenesulfonamide group into tetrahydrobenzothiazole derivatives?

The 2-nitrobenzenesulfonamide group can be introduced via sulfonylation reactions using 2-nitrobenzenesulfonyl chloride (e.g., CAS 7669-54-7) under basic conditions. A two-step protocol is typical: (i) protection of the primary amine on the tetrahydrobenzothiazole core using a sulfonyl chloride reagent, followed by (ii) selective deprotection if required. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane eluent) and purification via recrystallization (e.g., ethanol/water) are critical for isolating the product .

Q. What purification techniques are optimal for sulfonamide-containing compounds like this one?

Column chromatography (silica gel, gradient elution with dichloromethane/methanol) is standard, but recrystallization may improve purity for crystalline derivatives. For 2-nitrobenzenesulfonamides, solubility in hot ethanol or acetonitrile, followed by slow cooling, often yields high-purity crystals. Centrifugation and washing with cold ether remove residual impurities .

Advanced Research Questions

Q. How can computational methods predict the receptor-binding affinity or bioactivity of this compound?

Hybrid modeling approaches, combining molecular docking (e.g., AutoDock Vina) with machine learning (ML)-based receptor-response models, are effective. For example, receptor-based ML models trained on datasets like those in Saito et al. (2009) can extrapolate binding features across structurally diverse receptors. Validation via in vitro assays (e.g., competitive binding studies using radiolabeled ligands) is essential to resolve discrepancies between predicted and observed affinities .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) during structural elucidation be resolved?

Contradictions often arise from dynamic stereochemical effects or solvent-dependent conformers. To address this:

  • Perform variable-temperature NMR to identify exchange broadening or coalescence points.
  • Compare experimental HRMS data with theoretical isotopic patterns to confirm molecular integrity.
  • Use X-ray crystallography as a definitive structural validation tool, leveraging SHELXL’s refinement protocols to resolve ambiguities .

Q. What experimental designs are optimal for studying the enantiomeric impact of the (6S) configuration on biological activity?

  • Synthesize both enantiomers via chiral auxiliaries or asymmetric catalysis.
  • Compare activity using in vitro assays (e.g., enzyme inhibition, receptor binding) with chiral chromatography (e.g., Chiralpak AD-H column) to confirm enantiopurity.
  • For in vivo studies, employ pharmacokinetic profiling to assess stereospecific metabolism. Computational simulations (molecular dynamics) can further elucidate conformational stability differences between enantiomers .

Methodological Notes

  • Crystallography : SHELX’s open-source tools (SHELXL, SHELXS) are preferred for small-molecule refinement due to their precision in handling twinned data and hydrogen-bond networks .
  • Synthesis : Use anhydrous conditions for sulfonylation reactions to avoid hydrolysis of sulfonyl chloride reagents .
  • Data Analysis : For computational models, prioritize datasets with orthogonal validation (e.g., wet-lab agonism profiles paired with docking scores) to mitigate overfitting .

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